

An In-depth Technical Guide to 2-Methylserine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methylserine

Cat. No.: B555999

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Abstract

2-Methylserine is a non-proteinogenic α -amino acid characterized by a methyl group substitution at the α -carbon of serine. This structural modification confers unique stereochemical and conformational properties, making it a molecule of significant interest in medicinal chemistry, peptide design, and as a chiral building block for complex organic synthesis. Its structural similarity to serine, a key biological amino acid, suggests potential interactions with various physiological pathways, including neurotransmission and one-carbon metabolism. This technical guide provides a comprehensive overview of **2-Methylserine**, encompassing its physicochemical properties, detailed synthesis methodologies, biological significance, and relevant experimental protocols to facilitate its application in research and drug development.

Core Data Presentation

This section summarizes the key physicochemical and identifying properties of **2-Methylserine** in its racemic and enantiopure forms.

Table 1: Physicochemical Properties of 2-Methylserine

Property	Value	Reference
IUPAC Name	2-Amino-3-hydroxy-2-methylpropanoic acid	
Molecular Formula	C ₄ H ₉ NO ₃	
Molar Mass	119.12 g/mol	
Melting Point	253-263 °C	[1]
Solubility in Water	Soluble	[2]
pKa (predicted)	2.20 ± 0.10	[3]
XLogP3-AA (predicted)	-3.9	
Polar Surface Area	83.6 Å ²	
Rotatable Bond Count	2	

Table 2: Identifiers for Different Forms of 2-Methylserine

Form	CAS Number	PubChem CID
D/L-2-Methylserine	5424-29-3	94309
L-2-Methylserine	16820-18-1	7000050
D-2-Methylserine	3398-40-1	-

Synthesis Methodologies

The synthesis of **2-Methylserine**, particularly in its enantiomerically pure form, is crucial for its application as a chiral building block and in the development of stereospecific bioactive molecules. Both chemical and enzymatic routes have been established.

Chemical Synthesis

A common strategy for the enantioselective synthesis of α -methyl amino acids like **2-Methylserine** involves the use of chiral auxiliaries or asymmetric catalysis.

This protocol describes a method starting from (S)-Serine, where the initial chirality is relayed to maintain the stereochemistry in the final product.

- Esterification and Cyclization:
 - Treat (S)-Serine with thionyl chloride in methanol to produce the corresponding methyl ester.
 - React the serine methyl ester with pivalaldehyde in the presence of triethylamine in 2-methylpentane under anhydrous conditions. This forms an equilibrium mixture of cis- and trans-oxazolidine and an acyclic imine. The mixture is concentrated and used directly in the next step.
- Diastereoselective Reduction:
 - The crude mixture from the previous step is subjected to reduction with a suitable hydride reagent. The cis-oxazolidine is selectively reduced due to steric hindrance in the trans-isomer and the lower reactivity of the open-chain form.
- α -Methylation:
 - The resulting cis-oxazolidine is treated with lithium diisopropylamide (LDA) at -65 °C, followed by the addition of methyl iodide. The methylation occurs stereoselectively from the less sterically hindered face of the enolate.
- Hydrolysis:
 - The methylated oxazolidine is hydrolyzed to yield (S)-**2-Methylserine**.

This protocol outlines a general approach for the N-protection of **2-Methylserine**, a common requirement for its use in peptide synthesis. The synthesis of the starting material, (S)-**2-methylserine**, can be achieved through methods like the one described above or other enantioselective routes.

- Dissolution:
 - Suspend (S)-**2-Methylserine** in a mixture of dioxane and water.

- Basification:
 - Add a suitable base, such as sodium carbonate or sodium hydroxide, to dissolve the amino acid and facilitate the reaction with the Boc-anhydride.
- Boc-Protection:
 - Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution and stir at room temperature for several hours until the reaction is complete, as monitored by TLC.
- Work-up and Isolation:
 - Remove the dioxane under reduced pressure.
 - Acidify the aqueous solution to a pH of ~2-3 with a suitable acid (e.g., citric acid or KHSO₄) at 0 °C.
 - Extract the product with an organic solvent like ethyl acetate.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield N-Boc-(S)-**2-methylserine**.

Enzymatic Synthesis

Enzymatic methods offer a green and highly stereoselective alternative for the synthesis of **2-Methylserine**.

This protocol utilizes an α -methylserine aldolase to catalyze the condensation of L-alanine and formaldehyde.

- Reaction Mixture Preparation:
 - Prepare a reaction buffer of 100 mM potassium phosphate at pH 7.4.
 - To the buffer, add 0.1 mM pyridoxal 5'-phosphate (PLP), L-alanine (as the substrate), and a controlled concentration of formaldehyde (e.g., 10-100 mM).
- Enzyme Addition:

- Initiate the reaction by adding purified α -methylserine aldolase or whole E. coli cells overexpressing the enzyme to the reaction mixture.
- Incubation:
 - Incubate the reaction at 30°C with gentle agitation for a sufficient period (e.g., 16 hours) to allow for product formation.
- Reaction Quenching and Analysis:
 - Stop the reaction by adding a quenching solution, such as 5 N NaOH.
 - Analyze the formation of α -Methyl-L-serine using a suitable analytical technique, such as HPLC.

Biological Significance and Potential Applications

The unique structural features of **2-Methylserine** make it a valuable tool in drug discovery and biochemical studies.

Role in Peptide and Peptidomimetic Chemistry

The incorporation of **2-Methylserine** into peptides can significantly alter their properties:

- **Conformational Constraint:** The α -methyl group restricts the conformational freedom of the peptide backbone, which can lead to the stabilization of specific secondary structures like β -turns or helices.[4] This can result in peptides with higher binding affinities and specificities for their biological targets.
- **Increased Metabolic Stability:** The steric hindrance provided by the α -methyl group can protect the adjacent peptide bonds from enzymatic degradation by proteases, thereby increasing the in vivo half-life of peptide-based drugs.[5]

A study on a peptide containing the sequence Thr-Ala-Ala showed that replacing threonine with α -methylserine led to a conformational equilibrium between extended and β -turn structures in an aqueous solution.[4]

Interaction with NMDA Receptors

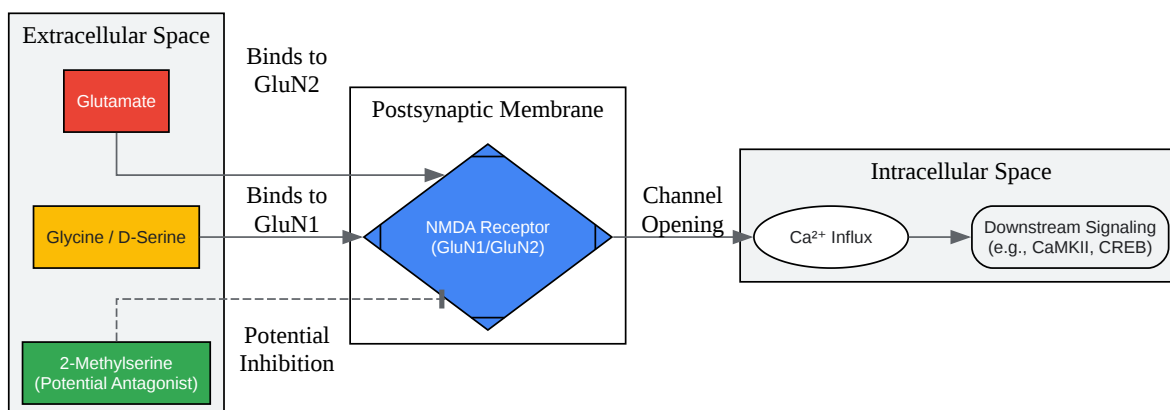
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[6] Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine.[6] Given its structural similarity to serine, **2-Methylserine** is a candidate for interaction with the NMDA receptor, potentially at the co-agonist binding site. While specific binding affinity data (K_i or IC_{50} values) for **2-Methylserine** at the NMDA receptor are not readily available in the literature, its potential role as a modulator of NMDA receptor activity makes it an interesting molecule for neuropharmacological research.

Involvement in One-Carbon Metabolism

One-carbon metabolism is a fundamental set of biochemical reactions that involve the transfer of one-carbon units, essential for the synthesis of nucleotides, amino acids, and for methylation reactions. Serine is a major donor of one-carbon units through the action of serine hydroxymethyltransferase (SHMT), which converts serine to glycine.[1] Early studies have shown that α -methylserine can be metabolized by a hydroxymethyl-transferase, suggesting its potential to interact with and possibly modulate one-carbon metabolism.[7]

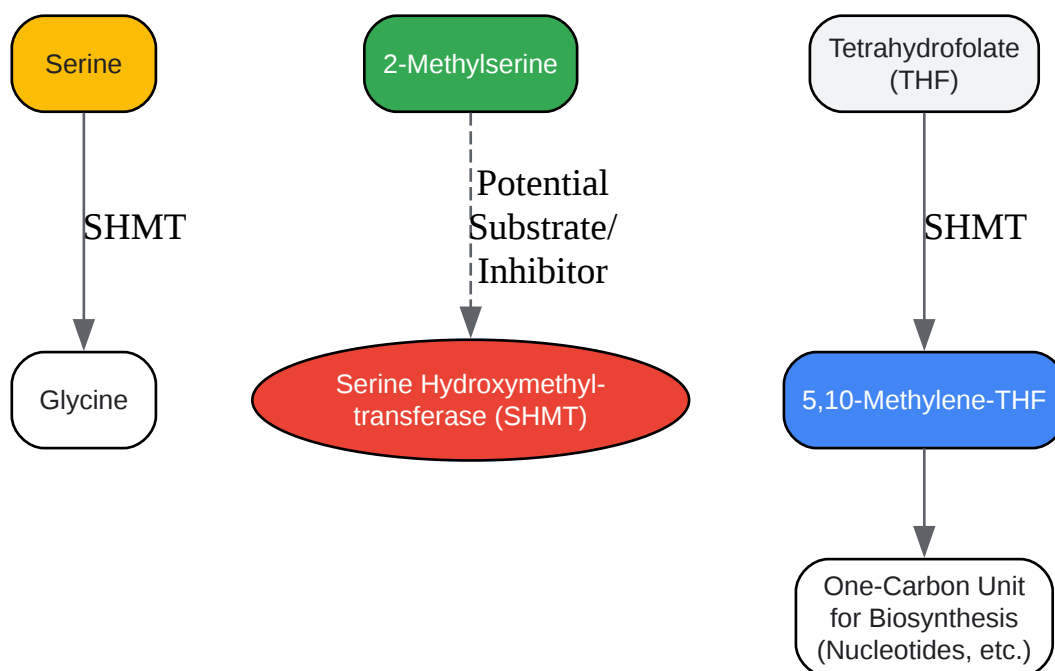
Mandatory Visualizations

Signaling Pathways and Metabolic Maps



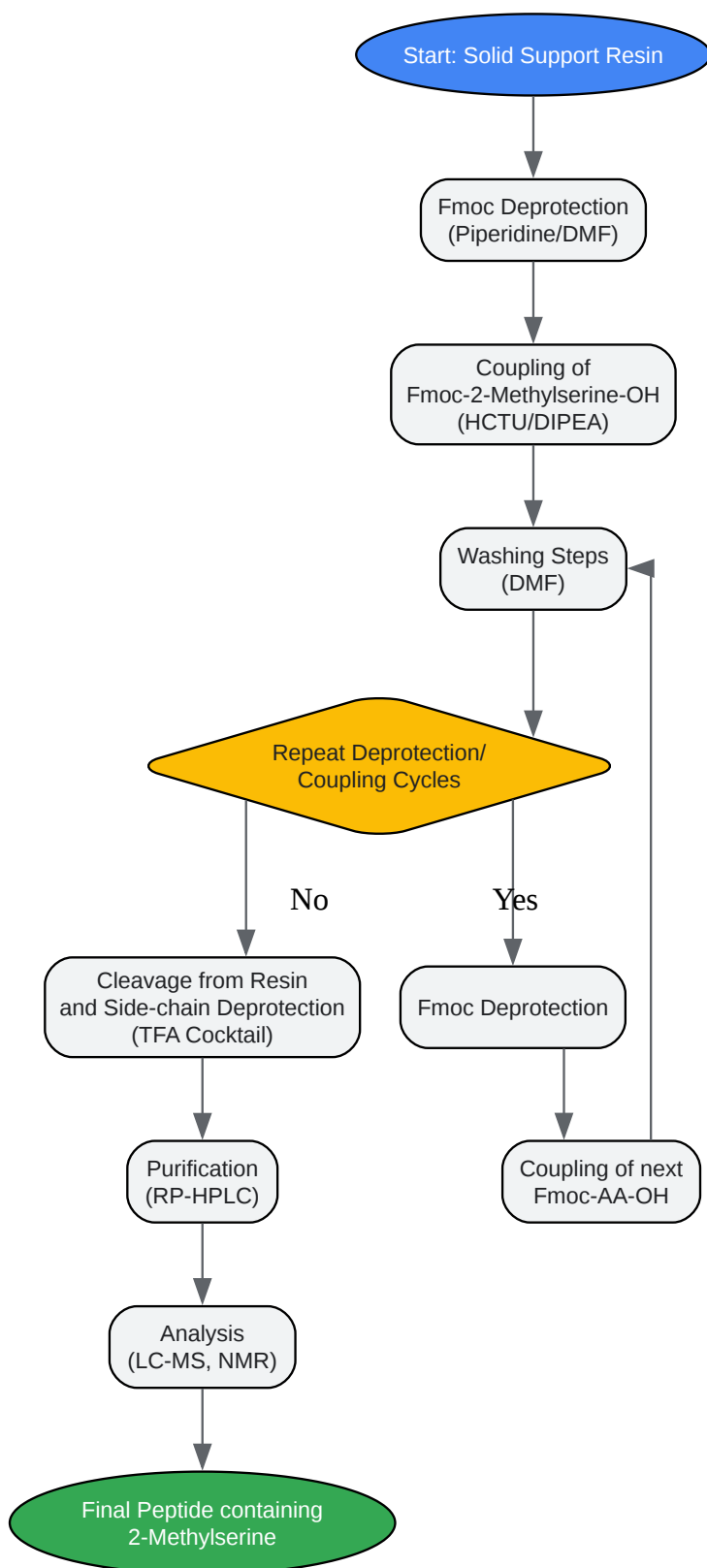
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Caption: Potential interaction of **2-Methylserine** with the NMDA receptor signaling pathway.

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Caption: Potential involvement of **2-Methylserine** in the one-carbon metabolism pathway.

Experimental Workflows



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Caption: Workflow for solid-phase synthesis of a peptide containing **2-Methylserine**.

Conclusion and Future Directions

2-Methylserine is a versatile molecule with significant potential in various areas of chemical and biological research. Its ability to impart conformational rigidity and metabolic stability makes it a valuable component in the design of novel peptide and peptidomimetic therapeutics. Furthermore, its potential interactions with key neurological and metabolic pathways, such as the NMDA receptor system and one-carbon metabolism, warrant further investigation.

Future research should focus on:

- **Quantitative Biological Characterization:** Determining the precise binding affinities (K_i / IC_{50}) of D- and L-**2-Methylserine** at different NMDA receptor subtypes to elucidate its role as a potential neuromodulator.
- **Metabolic Fate:** Tracing the metabolic pathway of **2-Methylserine** within cellular systems to understand its impact on one-carbon metabolism and related biosynthetic pathways.
- **Systematic Structure-Activity Relationship Studies:** Incorporating **2-Methylserine** at various positions within bioactive peptides to systematically evaluate its effects on structure, stability, and biological activity, thereby generating a predictive framework for its use in drug design.
- **Development of Novel Synthetic Methodologies:** Exploring new and more efficient catalytic methods for the enantioselective synthesis of **2-Methylserine** and its derivatives to enhance its accessibility for research and development.

By continuing to explore the unique properties of **2-Methylserine**, the scientific community can unlock new opportunities in the rational design of therapeutics and the fundamental understanding of biological systems.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Methylserine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b555999#what-is-2-methylserine]

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